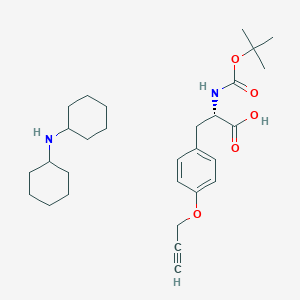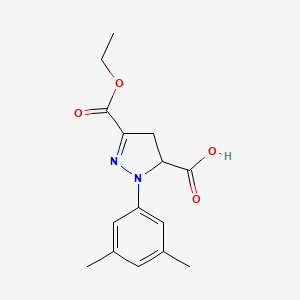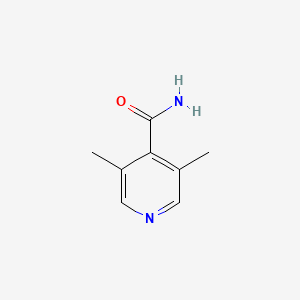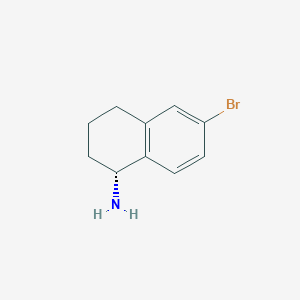
2-Cyanoisonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoisonicotinohydrazide is a chemical compound with the molecular formula C7H6N4O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound has gained attention due to its unique chemical structure and properties, making it a valuable intermediate in various synthetic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyanoisonicotinohydrazide typically involves the reaction of 4-cyanopyridine with chloramine gas, followed by hydrolysis of the resulting product with sodium hydroxide . This method is effective and yields a high-purity product suitable for further applications.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoisonicotinohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
2-Cyanoisonicotinohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyanoisonicotinohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of mycolic acids in mycobacterial cell walls, which is crucial for its antimicrobial activity . The compound’s ability to form complexes with metal ions also plays a role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Isonicotinic acid hydrazide
- Nicotinic acid hydrazide
- 2-Aminoisonicotinohydrazide
- 4-Pyridinecarboxylic acid hydrazide
Uniqueness
2-Cyanoisonicotinohydrazide stands out due to its cyano group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
IUPAC Name |
2-cyanopyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-4-6-3-5(1-2-10-6)7(12)11-9/h1-3H,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYFTPCRSZNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














